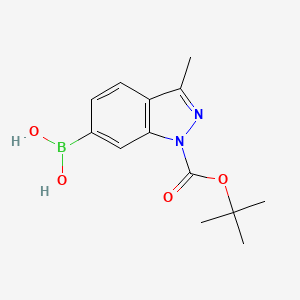
3-Azido-6-chloro-2-(trifluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-6-chloro-2-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H2ClF3N4O. It is characterized by the presence of an azido group, a chloro group, and a trifluoromethoxy group attached to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-6-chloro-2-(trifluoromethoxy)pyridine typically involves the introduction of the azido group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a chloro group on the pyridine ring is replaced by an azido group. This can be achieved using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be carefully controlled to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido-6-chloro-2-(trifluoromethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in DMF.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Reduction: Formation of 3-amino-6-chloro-2-(trifluoromethoxy)pyridine.
Oxidation: Formation of pyridine derivatives with different oxidation states.
Applications De Recherche Scientifique
3-Azido-6-chloro-2-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways involving azido groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with azido functionalities.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Azido-6-chloro-2-(trifluoromethoxy)pyridine involves its interaction with molecular targets through its azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies. The chloro and trifluoromethoxy groups can also influence the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Azido-2-chloro-6-(trifluoromethoxy)pyridine
- 3-Azido-4-chloro-2-(trifluoromethoxy)pyridine
- 3-Azido-6-chloro-4-(trifluoromethoxy)pyridine
Uniqueness
3-Azido-6-chloro-2-(trifluoromethoxy)pyridine is unique due to the specific positioning of its functional groups on the pyridine ring. This positioning can significantly influence its chemical reactivity and the types of reactions it can undergo. The presence of both an azido group and a trifluoromethoxy group makes it particularly versatile for use in various synthetic and research applications .
Propriétés
Formule moléculaire |
C6H2ClF3N4O |
|---|---|
Poids moléculaire |
238.55 g/mol |
Nom IUPAC |
3-azido-6-chloro-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2ClF3N4O/c7-4-2-1-3(13-14-11)5(12-4)15-6(8,9)10/h1-2H |
Clé InChI |
HLSWXNCCBGYEJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1N=[N+]=[N-])OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


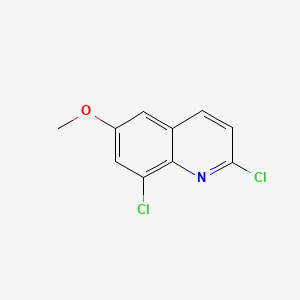
![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)
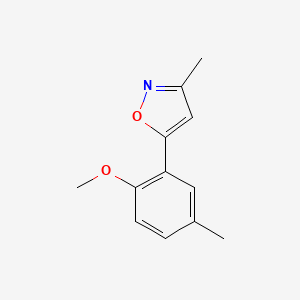

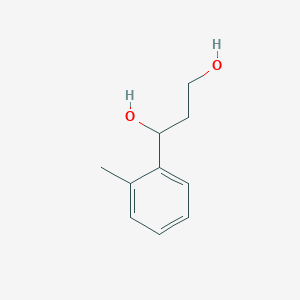
![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331436.png)
![2-([1,1'-Biphenyl]-3-yl)imidazo[1,2-a]pyridine](/img/structure/B15331438.png)
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
![5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)

![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B15331451.png)
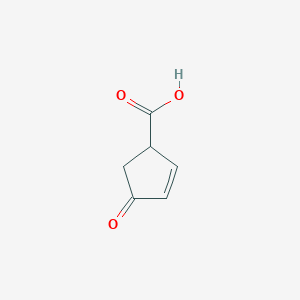
![2-Bromodibenzo[b,d]furan-1-ol](/img/structure/B15331472.png)
